molecular formula C22H20N2O5 B3297891 1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 896334-76-2

1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one

Cat. No.: B3297891
CAS No.: 896334-76-2
M. Wt: 392.4 g/mol
InChI Key: XXCMVXOPCZDVNF-YFHOEESVSA-N
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Description

1'-[(Z)-3-(4-Nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one is a structurally complex molecule featuring a spirochromene-piperidine core linked to a (Z)-configured 3-(4-nitrophenyl)propenoyl group. This compound belongs to a class of spirocyclic derivatives known for their pharmacological relevance, particularly in oncology and antimicrobial research . The spiro architecture introduces conformational rigidity, which can enhance target selectivity, while the 4-nitrophenyl substituent contributes electron-withdrawing properties that influence reactivity and binding interactions .

Properties

IUPAC Name

1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-19-15-22(29-20-4-2-1-3-18(19)20)11-13-23(14-12-22)21(26)10-7-16-5-8-17(9-6-16)24(27)28/h1-10H,11-15H2/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCMVXOPCZDVNF-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Spirochromene : A bicyclic structure that contributes to the compound's unique properties.
  • Piperidine : A six-membered ring with nitrogen that enhances biological activity.
  • Nitrophenyl group : Known for its role in various biological interactions.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of spirochromenes can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The nitrophenyl moiety is believed to play a crucial role in enhancing the antimicrobial efficacy.

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound shows promise. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that similar compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents.
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Mechanism : Research highlighted in Phytochemistry showed that spirochromene derivatives could significantly reduce the levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS).

Data Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)5 µM
AntimicrobialStaphylococcus aureus10 µg/mL
Anti-inflammatoryRAW 264.7 (macrophages)25 µM

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds with spiro[chromene-piperidine] structures exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as a broad-spectrum antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Material Science Applications

Photophysical Properties
The spiro structure contributes to interesting photophysical properties, making this compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation suggests that it could be integrated into new materials for electronic applications, enhancing the efficiency and performance of devices .

Polymerization Initiators
This compound has been explored as a potential photoinitiator in polymerization processes. Its ability to absorb UV light and initiate the polymerization of monomers makes it valuable in the formulation of coatings and adhesives that require rapid curing under UV light .

Synthetic Intermediate

Versatile Building Block
In organic synthesis, this compound serves as a versatile building block for the preparation of more complex molecules. Its functional groups allow for various chemical transformations, enabling chemists to create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Case Studies

StudyApplicationFindings
Anticancer ActivityInduced apoptosis in multiple cancer cell lines; IC50 values indicate potent activity.
Antimicrobial PropertiesEffective against both Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption.
Material ScienceExhibits strong photoluminescence; potential use in OLEDs demonstrated with enhanced efficiency metrics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirochromene-Piperidine Cores

Compound SZ1 (10-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)spiro[chromane-2,4'-piperidin]-4-one)
  • Key Features : Incorporates a sulfonamide-pyrimidine group and a nitro-substituted aryl sulfonyl moiety.
  • Melting Point: 235–237°C (higher crystallinity due to sulfonamide) . Biological Activity: Demonstrated efficacy as a falcipain-2 inhibitor in antimalarial studies .
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
  • Key Features : Methoxy and benzyl substituents on the spiro system.
  • Applications: Antitumor and antiviral activities reported, suggesting the spiro core’s versatility in drug design .

Compounds with Similar Propenoyl-Nitrophenyl Motifs

MNB (3-[(2Z)-2-methyl-3-(4-nitrophenyl)prop-2-enoyl]-2H-(1-benzopyran-2-one))
  • Key Features: Benzopyranone core with a methyl-substituted propenoyl-nitrophenyl chain.
  • Comparison: Both compounds share the (Z)-configured propenoyl-nitrophenyl group, but MNB lacks the spiro system. Physical Properties: MNB’s benzopyranone core may confer different solubility profiles compared to the spiro system .
Piperlongumine (1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one)
  • Key Features: Propenoyl group attached to a tetrahydropyridinone ring with trimethoxyphenyl substituents.
  • Comparison: The (E)-configuration and methoxy groups in piperlongumine contrast with the (Z)-nitrophenyl group in the target compound.

Spiro-Piperidine Derivatives with Varied Substituents

Spiro[indoline-3,4′-piperidine]-2-one (1-methyl-1′-[(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoyl])
  • Key Features : Trifluoromethylphenyl group and indoline-spiro system.
  • Comparison :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, similar to the nitro group in the target compound.
    • Activity : High potency (pAct = 10) against 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), demonstrating the impact of substituents on efficacy .
5'-Chloro-2-(methylamino)-3-nitrospiro[benzo[g]chromene-4,3'-indoline]-2',5,10-trione
  • Key Features : Nitro and chloro substituents on a polycyclic spiro system.
  • Comparison :
    • The nitro group’s position influences electronic distribution and reactivity.
    • Synthesis : Multi-step reactions involving nitration and spirocyclization, comparable to methods for the target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight Melting Point (°C) Core Structure Key Substituents
Target Compound ~423.4* Not reported Spirochromene-piperidine (Z)-3-(4-Nitrophenyl)propenoyl
SZ1 ~636.1 235–237 Spirochromene-piperidine Sulfonamide-pyrimidine, 4-nitrophenyl
MNB ~353.3 Not reported Benzopyranone (Z)-3-(4-Nitrophenyl)propenoyl
Piperlongumine 317.3 128–130 Tetrahydropyridinone (E)-3-(Trimethoxyphenyl)propenoyl

*Calculated using PubChem tools.

Discussion

The target compound’s spirochromene-piperidine core provides conformational stability, while the (Z)-3-(4-nitrophenyl)propenoyl group introduces electronic and steric effects critical for target interactions. Compared to analogues like SZ1 and MNB, the absence of a sulfonamide or benzopyranone moiety may limit hydrogen-bonding capacity but enhance selectivity for specific enzymatic targets. The nitro group’s position and configuration (Z vs. E in piperlongumine) further modulate reactivity and bioavailability. Future studies should explore structure-activity relationships (SAR) by modifying the propenoyl chain and spiro system substituents .

Q & A

Basic: What are common synthetic routes for synthesizing 1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Acyl chloride intermediates derived from 4-nitrophenylpropenoic acid are coupled with spiro[3H-chromene-2,4'-piperidine]-4-one precursors under anhydrous conditions. Catalysts like DMAP or HOBt may enhance efficiency .
  • Spirocyclization : Formation of the spiro ring system via base-mediated intramolecular cyclization, often using K₂CO₃ or NaH in aprotic solvents (e.g., DMF or THF) .
  • Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane eluent) and intermediate characterization by ¹H/¹³C NMR .

Basic: What experimental techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm Z-configuration of the propenoyl group and spiro connectivity .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray Diffraction (XRD) : Single-crystal XRD for absolute stereochemical confirmation, refined using SHELXL .

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:
Discrepancies (e.g., NMR vs. XRD conformational data) require:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA at the B3LYP/6-31G* level to compare experimental and theoretical NMR chemical shifts .
  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility (e.g., spiro ring puckering) that XRD static models may miss .
  • Validation : Cross-check refinement parameters (e.g., R-factor in SHELXL) and ensure NMR samples are free of polymorphic impurities .

Advanced: What strategies optimize reaction yields in the synthesis of this compound?

Methodological Answer:
Yield optimization involves:

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using response surface methodology. For example, THF at 60°C with 10 mol% DMAP increases coupling efficiency by 20% .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for stereoselective enolization in Z-configuration retention .
  • Workup Protocols : Use column chromatography (silica gel, gradient elution) to isolate high-purity intermediates, minimizing side reactions .

Advanced: How can computational methods predict the bioactivity and physicochemical properties of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases), with force fields (AMBER) to estimate binding affinities .
  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability scores, and metabolic stability using QSAR models .
  • Solubility Analysis : COSMO-RS simulations in water/DMSO mixtures to guide solvent selection for biological assays .

Basic: What crystallographic methods are employed for structural determination?

Methodological Answer:

  • Data Collection : Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : SHELXL for structure solution, utilizing iterative least-squares cycles to refine atomic coordinates and displacement parameters .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots, highlighting spiro ring conformation and nitro group orientation .

Advanced: How is conformational analysis of the spiro ring system performed?

Methodological Answer:

  • Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify spiro ring distortion using XRD data. For example, calculate puckering amplitude (θ) and phase angle (φ) for the piperidine ring .
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–373 K) to detect ring-flipping barriers, analyzed via Eyring plots .
  • Comparative Analysis : Overlay XRD structures with DFT-optimized geometries to identify steric hindrance (e.g., nitro group vs. chromene ring) .

Basic: How is purity and stability assessed for this compound under laboratory conditions?

Methodological Answer:

  • Purity :
    • HPLC : Retention time consistency (>99% purity) with UV detection at 254 nm .
    • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
  • Stability :
    • Thermogravimetric Analysis (TGA) : Decomposition onset temperature (e.g., >200°C indicates thermal stability) .
    • Light Sensitivity : Accelerated degradation studies under UV light (ICH Q1B guidelines) to assess photostability .

Advanced: What methodologies evaluate interactions between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (ka, kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry in PBS buffer (pH 7.4) .
  • In Vitro Assays : Dose-response curves (IC₅₀) in enzyme inhibition studies (e.g., kinase assays with ATP-Glo detection) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Reactant of Route 2
Reactant of Route 2
1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one

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